molecular formula C14H12O B101938 Stilbene oxide CAS No. 17619-97-5

Stilbene oxide

Cat. No. B101938
Key on ui cas rn: 17619-97-5
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-UHFFFAOYSA-N
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Patent
US05703246

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.0036 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)SC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Step Three
Name
Quantity
0.051 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.0021 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred or a further 5 hours after which the mixture
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.0713 g
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05703246

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.0036 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)SC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Step Three
Name
Quantity
0.051 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.0021 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred or a further 5 hours after which the mixture
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.0713 g
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05703246

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.0036 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)SC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Step Three
Name
Quantity
0.051 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.0021 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred or a further 5 hours after which the mixture
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.0713 g
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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